REACTION_SMILES
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[C:1](=[O:2])([O:3][CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[Cl:11].[CH2:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[N:19]1[CH2:20][CH2:21][C:22]([N:25]2[CH2:26][CH2:27][CH2:28][CH2:29]2)([c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[CH2:23][CH2:24]1.[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[CH:42]([Cl:43])([Cl:44])[Cl:45]>>[C:1](=[O:2])([O:3][CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[N:19]1[CH2:20][CH2:21][C:22]([N:25]2[CH2:26][CH2:27][CH2:28][CH2:29]2)([c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[CH2:23][CH2:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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c1ccc(CN2CCC(c3ccccc3)(N3CCCC3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN2CCC(c3ccccc3)(N3CCCC3)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)N1CCC(c2ccccc2)(N2CCCC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |